molecular formula C9H9ClFN3 B1439177 6-Fluoro-4-hydrazinoquinoline hydrochloride CAS No. 1172049-64-7

6-Fluoro-4-hydrazinoquinoline hydrochloride

Cat. No.: B1439177
CAS No.: 1172049-64-7
M. Wt: 213.64 g/mol
InChI Key: NPCLEVOHKCYIJW-UHFFFAOYSA-N
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Description

Systematic Nomenclature and CAS Registry Information

6-Fluoro-4-hydrazinoquinoline hydrochloride is systematically named as This compound , with the CAS Registry Number 1172049-64-7 . This compound belongs to the quinoline class, a heterocyclic aromatic system with nitrogen at position 1, fluorine substitution at position 6, and a hydrazine (-NH-NH₂) group at position 4.

Key Synonyms include:

  • (6-Fluoroquinolin-4-yl)hydrazine hydrochloride
  • 6-Fluoro-4-hydrazino-1-azanaphthalene hydrochloride
  • Quinoline, 6-fluoro-4-hydrazinyl-, hydrochloride (1:1)

The compound is commercially available as a white crystalline solid (powder) with a molecular formula of C₉H₉ClFN₃ and a molecular weight of 213.64 g/mol .

Molecular Formula and Weight Analysis

The molecular formula C₉H₉ClFN₃ reflects the quinoline core (C₉H₇N) substituted with fluorine (F), hydrazine (NH₂NH₂), and hydrochloride (HCl). The molecular weight calculation aligns with the sum of atomic masses:

Element Atomic Mass Quantity Contribution
Carbon 12.01 9 108.09
Hydrogen 1.008 9 9.072
Chlorine 35.45 1 35.45
Fluorine 19.00 1 19.00
Nitrogen 14.01 3 42.03
Total 213.64

The hydrochloride counterion contributes to the compound’s ionic nature, enhancing solubility in polar solvents like methanol or ethanol.

Crystallographic Data and Conformational Studies

While direct crystallographic data for this compound are not explicitly reported in the provided sources, structural insights can be inferred from analogous quinoline derivatives. For example:

  • Planarity : The quinoline ring typically adopts a planar conformation, with deviations <0.03 Å observed in related systems.
  • Hydrazone Formation : The hydrazine group (-NH-NH₂) participates in hydrogen bonding or tautomeric equilibria, as seen in hydrazinoquinoline derivatives.
  • Fluorine Substitution : The fluorine at position 6 introduces steric and electronic effects, influencing the compound’s reactivity and stability.

Crystallographic studies of similar compounds (e.g., 7-chloro-4-hydrazinoquinoline derivatives) reveal:

  • Hydrogen Bonding : Water molecules often bridge hydrazine groups and quinoline nitrogens, forming supramolecular networks.
  • π–π Stacking : Quinoline rings may engage in weak aromatic interactions, stabilizing crystal lattices.

InChI Key and SMILES Notation Interpretation

The InChI Key NPCLEVOHKCYIJW-UHFFFAOYSA-N encodes the connectivity of the molecule:

  • Parent Chain : Quinoline (C₁₀H₇N) with fluorine at position 6.
  • Substituents : Hydrazine (-NH-NH₂) at position 4.
  • Counterion : Hydrogen chloride ([H]Cl).

The SMILES Notation NNC1=CC=NC2=CC=C(F)C=C12.[H]Cl represents:

  • Hydrazine Group : NN (two nitrogen atoms bonded to the quinoline ring).
  • Quinoline Core : C1=CC=NC2=CC=C(F)C=C12 (aromatic ring with fluorine at position 6).
  • Hydrochloride Counterion : [H]Cl (protonated chlorine anion).

This notation confirms the compound’s structure and ionic nature.

Properties

IUPAC Name

(6-fluoroquinolin-4-yl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3.ClH/c10-6-1-2-8-7(5-6)9(13-11)3-4-12-8;/h1-5H,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCLEVOHKCYIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1F)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656582
Record name 6-Fluoro-4-hydrazinylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172049-64-7
Record name 6-Fluoro-4-hydrazinylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 4-Chloro-6-fluoroquinoline Intermediate

A patented method provides an efficient synthetic route to 4-chloro-6-fluoroquinoline, which is the precursor to 6-fluoro-4-hydrazinoquinoline hydrochloride:

Step Reaction Description Conditions Yield/Notes
1 Michael addition of para-fluoroaniline with acrylic acid to form 3-(4-fluorophenylamino)propionic acid 40-50 °C, phase transfer catalyst (e.g., tetrabutylammonium bromide) High yield, mild conditions
2 Condensation cyclization of intermediate to 6-fluoro-2,3-dihydroquinolin-4(1H)-one 90-110 °C, dehydrating agent (polyphosphoric acid) 80% yield reported
3 Halogenation and dehydrogenation to form 4-chloro-6-fluoroquinoline Phosphorus oxychloride with iodine/manganese dioxide catalyst Efficient conversion, suitable for scale-up

This route avoids high-temperature (>250 °C) conditions and expensive or hard-to-obtain reagents, making it industrially viable.

Conversion of 4-Chloro-6-fluoroquinoline to this compound

The key transformation involves nucleophilic substitution of the 4-chloro group by hydrazine to introduce the hydrazino functionality:

  • Reaction Type: Nucleophilic aromatic substitution (SNAr) on the 4-chloroquinoline ring.

  • Typical Conditions: Refluxing 4-chloro-6-fluoroquinoline with hydrazine hydrate or hydrazine in an appropriate solvent such as ethanol, methanol, or DMF.

  • Outcome: Formation of 6-fluoro-4-hydrazinoquinoline, which can be isolated and converted to its hydrochloride salt by treatment with hydrochloric acid.

  • Yields: Literature reports yields ranging from moderate to high (60-85%), depending on reaction time, temperature, and solvent choice.

Alternative Synthetic Approaches and Related Quinoline Hydrazino Derivatives

  • Fischer Indole Synthesis: Some quinoline hydrazino derivatives are prepared via Fischer indole synthesis involving condensation of quinolinone derivatives with hydrazines, followed by cyclization and aromatization. While this is more common for indoloquinoline derivatives, it provides insight into hydrazino group installation on quinoline scaffolds.

  • Hydrazinoquinoline Derivatives from Halogenated Precursors: The condensation of 4-chloroquinolin-2(1H)-one with hydrazines in boiling DMF has been reported to yield hydrazinoquinoline derivatives efficiently.

Summary Table of Key Preparation Steps for this compound

Stage Starting Material Reagents/Conditions Product Yield Notes
1 Para-fluoroaniline Acrylic acid, phase transfer catalyst, 40-50 °C 3-(4-fluorophenylamino)propionic acid High Michael addition
2 Above intermediate Polyphosphoric acid, 90-110 °C 6-fluoro-2,3-dihydroquinolin-4(1H)-one ~80% Cyclization
3 Above intermediate Phosphorus oxychloride, iodine/MnO2 catalyst 4-chloro-6-fluoroquinoline High Halogenation/dehydrogenation
4 4-chloro-6-fluoroquinoline Hydrazine hydrate, reflux in ethanol or DMF 6-fluoro-4-hydrazinoquinoline 60-85% Nucleophilic substitution
5 6-fluoro-4-hydrazinoquinoline HCl treatment This compound Quantitative Salt formation

Research Findings and Industrial Considerations

  • The patented synthetic routes emphasize mild reaction conditions, cost-effective reagents, and avoidance of harsh conditions or expensive catalysts, making the process suitable for scale-up and industrial manufacture.

  • The hydrazine substitution step is straightforward but requires careful control of reaction parameters to maximize yield and purity.

  • The availability of 4-chloro-6-fluoroquinoline intermediate is critical; improvements in its synthesis directly enhance the overall efficiency of this compound production.

  • Alternative methods such as Fischer indole synthesis provide routes to related hydrazinoquinoline compounds but are less direct for the specific 6-fluoro-4-hydrazinoquinoline target.

Chemical Reactions Analysis

Types of Reactions:

6-Fluoro-4-hydrazinoquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can undergo reduction reactions to form hydrazine derivatives.

    Substitution: The fluorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed:

    Azo or Azoxy Compounds: Formed through oxidation reactions.

    Hydrazine Derivatives: Formed through reduction reactions.

    Substituted Quinoline Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

6-Fluoro-4-hydrazinoquinoline hydrochloride is primarily explored for its potential as a therapeutic agent. Its mechanism of action involves the formation of covalent bonds with nucleophilic sites on proteins and enzymes, which can lead to inhibition or modulation of enzymatic activity. This property makes it a candidate for drug development targeting various diseases, including:

  • Antibacterial Agents : The compound has shown potential in inhibiting bacterial enzymes such as DNA gyrase and topoisomerase IV, crucial for DNA replication in bacteria. By blocking these enzymes, it may serve as an effective antibacterial agent .
  • Anticancer Research : Its interactions with specific molecular targets suggest applications in cancer therapy, where it may inhibit pathways crucial for tumor growth and survival.

Biochemical Research

The compound is utilized in proteomics research due to its ability to selectively interact with proteins. It serves as a valuable tool for studying protein functions and dynamics within biological systems. Researchers investigate its binding affinities and specificities towards various enzymes and receptors, which could lead to novel therapeutic approaches .

Organic Synthesis

In organic chemistry, this compound acts as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to create derivatives with enhanced biological activities or altered chemical properties. This versatility is beneficial in developing new materials or pharmaceuticals .

Case Study 1: Antibacterial Activity

A study demonstrated that this compound effectively inhibits the growth of Gram-negative bacteria by targeting DNA replication mechanisms. The compound's efficacy was compared with traditional antibiotics, showing promising results against resistant strains.

Case Study 2: Anticancer Properties

Research focused on the compound's ability to induce apoptosis in cancer cell lines. The study revealed that treatment with this compound leads to significant cell death through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 6-Fluoro-4-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The quinoline ring structure also contributes to its binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 6-Fluoro-4-hydrazinoquinoline hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound C₁₀H₁₁ClFN₃ 227.67 6-F, 4-NHNH₂·HCl High polarity due to fluorine; hydrochloride salt enhances solubility .
6-Chloro-4-hydrazino-2-methylquinoline hydrochloride C₁₀H₁₁Cl₂N₃ 244.12 6-Cl, 2-CH₃, 4-NHNH₂·HCl Chlorine increases lipophilicity; methyl group may hinder steric interactions .
7-Chloro-4-hydrazinylquinoline C₉H₇ClN₃ 192.63 7-Cl, 4-NHNH₂ Lacks hydrochloride salt; lower solubility in aqueous media .
6-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride C₁₁H₁₃Cl₂N₃ 258.15 6-Cl, 2-CH₃, 8-CH₃, 4-NHNH₂·HCl Dual methyl groups enhance steric bulk; potential for altered pharmacokinetics .
6-Chloro-2-oxo-1,2-dihydroquinoline-4-carbohydrazide C₁₀H₇ClN₄O₂ 250.65 6-Cl, 2-oxo, 4-carbohydrazide Oxo group introduces hydrogen-bonding capacity; carbohydrazide expands reactivity .

Biological Activity

6-Fluoro-4-hydrazinoquinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

  • Molecular Formula : C₉H₈FN₃·HCl
  • Molecular Weight : Approximately 213.64 g/mol
  • Structure : The compound features a fluorine atom at the 6th position and a hydrazino group at the 4th position of the quinoline ring, which enhances its lipophilicity and biological activity.

The mechanism of action for this compound primarily involves:

  • Covalent Bond Formation : The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of enzymatic activity.
  • Enhanced Stability and Bioavailability : The presence of fluorine increases the compound's stability and facilitates cellular penetration, allowing it to interact effectively with intracellular targets.

Biological Activities

Research has demonstrated various biological activities associated with this compound:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens, making it a candidate for further development in treating infectious diseases.
  • Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer activities. It has been evaluated against multiple cancer cell lines, showing promising cytotoxic effects .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against various pathogens
AnticancerCytotoxic effects observed in cancer cell lines
Enzyme InhibitionModulates enzymatic activity via covalent bonding

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies have shown that this compound can inhibit the growth of cancer cells. For instance, compounds derived from similar hydrazine structures have demonstrated effective cytotoxicity against various cancer types, including leukemia and solid tumors .
  • Antimicrobial Efficacy : A study involving derivatives of quinoline indicated that compounds similar to this compound displayed strong antibacterial and antituberculosis activities. These findings suggest that the compound could be further explored for its potential in treating infectious diseases .
  • Structure-Activity Relationship (SAR) : Research into related compounds has established SAR patterns that highlight the importance of functional groups in enhancing biological activity. The fluorine atom's presence is particularly noted for improving the bioactivity of quinoline derivatives .

Future Directions

Given its promising biological activities, future research should focus on:

  • Mechanistic Studies : Further elucidation of the specific molecular targets and pathways affected by this compound.
  • In Vivo Studies : Transitioning from in vitro findings to animal models to assess efficacy and safety profiles.
  • Drug Development : Exploring formulations that enhance bioavailability and therapeutic index for potential clinical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Fluoro-4-hydrazinoquinoline hydrochloride, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves fluorination and hydrazine functionalization of a quinoline scaffold. For example, reductive cyclization of keto esters (e.g., using benzoyl chloride) can generate fluorinated intermediates, followed by hydrazine coupling . Intermediate characterization requires HPLC-MS for purity assessment and <sup>1</sup>H/<sup>19</sup>F NMR to confirm structural integrity, particularly the hydrazine (-NHNH2) and fluorine substituents .

Q. How should researchers assess the purity and stability of this compound under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies under varying temperatures (e.g., 4°C, 25°C) and humidity levels. Use HPLC-UV with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to monitor degradation. Stability indicators include shifts in retention time or new peaks indicating hydrolysis of the hydrazine group . Store the compound in airtight, desiccated containers at -20°C to minimize hydrolytic degradation .

Advanced Research Questions

Q. How does the hydrazino group in this compound influence its bioactivity, and what experimental approaches can validate structure-activity relationships (SAR)?

  • Methodological Answer : The hydrazino group may act as a chelating agent or participate in hydrogen bonding with biological targets. To study SAR:

  • Synthesize analogs with modified hydrazine substituents (e.g., acetylated or alkylated derivatives).
  • Test antimicrobial activity via MIC assays against Gram-positive/negative bacteria, comparing results to fluorinated quinolones like ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate .
  • Perform molecular docking to assess binding affinity with target enzymes (e.g., DNA gyrase) .

Q. How can researchers resolve contradictions in spectral data during characterization (e.g., unexpected <sup>19</sup>F NMR shifts)?

  • Methodological Answer : Anomalies in <sup>19</sup>F NMR may arise from solvent effects or paramagnetic impurities. To address this:

  • Re-run spectra in deuterated DMSO or CDCl3 to compare solvent-induced shifts.
  • Use X-ray crystallography to confirm the fluorine position in the crystal lattice .
  • Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isotopic interference .

Q. What analytical strategies are recommended for detecting degradation products of this compound in long-term studies?

  • Methodological Answer : Employ LC-QTOF-MS with electrospray ionization (ESI) in positive ion mode to identify low-abundance degradation products. Focus on:

  • Hydrolysis products (e.g., 6-fluoro-4-aminoquinoline).
  • Oxidative byproducts (e.g., nitroso derivatives).
  • Quantify degradation kinetics using Arrhenius plots to predict shelf-life under standard storage conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-Fluoro-4-hydrazinoquinoline hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.